molecular formula C19H19ClN4O2S B418726 2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 332934-56-2

2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B418726
CAS No.: 332934-56-2
M. Wt: 402.9g/mol
InChI Key: LCOMNQQOVQROKF-UHFFFAOYSA-N
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Description

2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium or potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal effects. Additionally, the compound may interact with enzymes or receptors involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is unique due to its specific chemical structure, which combines the triazole ring with a sulfanyl and acetamide group. This unique structure may confer distinct biological activities and potential therapeutic applications .

Properties

CAS No.

332934-56-2

Molecular Formula

C19H19ClN4O2S

Molecular Weight

402.9g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H19ClN4O2S/c1-3-24-18(13-4-6-14(20)7-5-13)22-23-19(24)27-12-17(25)21-15-8-10-16(26-2)11-9-15/h4-11H,3,12H2,1-2H3,(H,21,25)

InChI Key

LCOMNQQOVQROKF-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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